Comprehensive Physicochemical Profiling and Synthetic Applications of 3,4-Dimethyl-3'-nitrobenzophenone
Comprehensive Physicochemical Profiling and Synthetic Applications of 3,4-Dimethyl-3'-nitrobenzophenone
Executive Summary
Diaryl ketones (benzophenones) represent a ubiquitous and highly versatile scaffold in medicinal chemistry, polymer science, and organic synthesis[1]. Specifically, 3,4-dimethyl-3'-nitrobenzophenone (CAS: 42187-33-7) serves as a critical intermediate in the development of complex pharmaceuticals, including psychoactive 1,4-benzodiazepines and antimalarial quinolines[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details self-validating synthetic protocols, and outlines its downstream applications in drug development.
Physicochemical Profile and Molecular Descriptors
Understanding the physicochemical properties of 3,4-dimethyl-3'-nitrobenzophenone is foundational for predicting its behavior in organic reactions and its pharmacokinetic potential as a drug precursor. The presence of the electron-withdrawing nitro group combined with the electron-donating methyl groups creates a highly polarized conjugated system, which significantly influences its reactivity and spectral properties[4].
The compound's topological polar surface area (TPSA) of 62.89 Ų and an XLogP3 of ~3.97 indicate high lipophilicity and excellent membrane permeability, making its downstream derivatives highly suitable for central nervous system (CNS) targeting[4][5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | (3,4-Dimethylphenyl)(3-nitrophenyl)methanone | Defines the regiochemistry of the scaffold. |
| CAS Registry Number | 42187-33-7 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₅H₁₃NO₃ | Base composition for mass spectrometry tracking. |
| Molecular Weight | 255.27 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Melting Point | 167 °C | Indicates high crystalline stability; useful for purity validation. |
| Boiling Point | 431.1 °C (at 760 mmHg) | High thermal stability; requires high-boiling solvents for reflux. |
| Density | 1.204 g/cm³ | Relevant for phase separations during extraction. |
| XLogP3 | 3.96 | High lipophilicity; drives organic solvent partitioning. |
| Topological PSA | 62.89 Ų | Favorable for blood-brain barrier (BBB) penetration in derivatives. |
(Data synthesized from authoritative chemical databases[4])
Mechanistic Synthesis & Self-Validating Protocol
The most robust method for synthesizing 3,4-dimethyl-3'-nitrobenzophenone is through a Friedel-Crafts acylation[1][6]. This electrophilic aromatic substitution requires precise control over reaction conditions to ensure regioselectivity and prevent polyacylation.
Causality in Experimental Design
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Reagent Selection: 3-Nitrobenzoyl chloride is chosen as the acylating agent. The strongly electron-withdrawing nitro group deactivates the acyl ring, preventing self-condensation.
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Catalyst Choice: Anhydrous Aluminum Chloride ( AlCl3 ) is utilized as a strong Lewis acid to abstract the chloride ion, generating a highly reactive, resonance-stabilized acylium ion.
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Regioselectivity: 1,2-Dimethylbenzene (o-xylene) acts as the nucleophile. The two methyl groups are ortho/para directing. Due to steric hindrance, the acylium ion preferentially attacks the position para to one methyl group and meta to the other, selectively yielding the 3,4-dimethyl isomer.
Synthetic workflow and validation of 3,4-dimethyl-3'-nitrobenzophenone.
Step-by-Step Protocol: Friedel-Crafts Acylation
This protocol is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.
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Activation: Suspend 1.1 equivalents of anhydrous AlCl3 in dry dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
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Acylium Generation: Dropwise add 1.0 equivalent of 3-nitrobenzoyl chloride dissolved in DCM. Causality: Slow addition prevents exothermic spikes that could lead to catalyst degradation.
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Nucleophilic Attack: Slowly add 1.05 equivalents of 1,2-dimethylbenzene. Allow the reaction to warm to room temperature and stir for 4 hours.
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In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the acyl chloride spot validates reaction completion.
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Quenching: Carefully pour the mixture over crushed ice containing 1M HCl. Causality: The acidic aqueous quench destroys the aluminum complex, liberating the free ketone and preventing emulsion formation during extraction.
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Extraction & Purification: Extract with ethyl acetate (EtOAc), wash with brine, dry over MgSO4 , and concentrate in vacuo. Recrystallize from ethanol.
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Orthogonal Validation:
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LC-MS: Confirm the mass transition of [M+H]+=256.27 .
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¹H-NMR: Verify the regiochemistry by observing two distinct methyl singlets (~2.3 ppm) and the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring.
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Downstream Applications in Drug Development
The primary utility of 3,4-dimethyl-3'-nitrobenzophenone lies in its role as a precursor. The nitro group acts as a masked amine. Upon reduction, the resulting aminobenzophenone becomes a highly reactive nucleophile capable of undergoing various cyclization reactions to form privileged pharmacological scaffolds[3][7].
Pharmacological Derivatization Pathways
Aminobenzophenones are the cornerstone for synthesizing 1,4-benzodiazepines (widely used as anxiolytics and anticonvulsants) and quinolines via the Friedländer heterocyclization (utilized in antimalarial and anticancer therapies)[2][3].
Pharmacological derivatization pathways from nitrobenzophenone precursors.
Step-by-Step Protocol: Selective Catalytic Reduction
Reducing the nitro group without reducing the diaryl ketone carbonyl is a critical chemoselective challenge[6].
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Preparation: Dissolve 3,4-dimethyl-3'-nitrobenzophenone in anhydrous ethanol.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol%). Causality: Pd/C under mild conditions strictly targets the nitro group, leaving the sterically hindered benzophenone carbonyl intact.
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Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas ( H2 ) via a balloon (1 atm). Stir vigorously at room temperature for 6 hours.
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Self-Validation (IPC): The reaction is self-indicating; the cessation of hydrogen uptake signals completion. TLC will show a highly polar, UV-active spot (amine) replacing the less polar starting material.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filtered Pd/C dry completely in air, as it is pyrophoric.
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Concentration: Evaporate the filtrate to yield 3'-amino-3,4-dimethylbenzophenone, ready for immediate cyclization.
Safety, Handling, and Regulatory Compliance
As with many nitroaromatic compounds, 3,4-dimethyl-3'-nitrobenzophenone requires strict adherence to laboratory safety protocols.
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Hazard Classification: It is classified under risk phrases R36/37/38 , indicating it is irritating to the eyes, respiratory system, and skin[4].
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Handling (S26-S36): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Synthesis must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and chemical splash goggles[4].
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Storage: Store in a cool, dry place away from strong oxidizing agents and direct UV light, as benzophenone derivatives can act as photoinitiators and undergo unintended photochemical reactions[8][9].
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]
- 8. CAS 2243-80-3: 3-nitrobenzophenone | CymitQuimica [cymitquimica.com]
- 9. Buy 3-Fluoro-4'-nitrobenzophenone | 527744-61-2 [smolecule.com]
